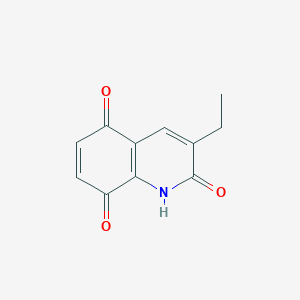
3-ethyl-1H-quinoline-2,5,8-trione
Overview
Description
3-ethyl-1H-quinoline-2,5,8-trione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with three ketone groups at positions 2, 5, and 8, and an ethyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-quinoline-2,5,8-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-ethyl-2,5-dihydroxybenzoic acid, cyclization can be induced using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinoline core with ketone functionalities.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H-quinoline-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.
Scientific Research Applications
3-ethyl-1H-quinoline-2,5,8-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound exhibits biological activities, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-quinoline-2,5,8-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .
Comparison with Similar Compounds
Similar Compounds
2,5,8(1H)-Quinolinetrione: Lacks the ethyl group at position 3.
3-Methyl-2,5,8(1H)-quinolinetrione: Has a methyl group instead of an ethyl group at position 3.
3-Propyl-2,5,8(1H)-quinolinetrione: Contains a propyl group at position 3.
Uniqueness
3-ethyl-1H-quinoline-2,5,8-trione is unique due to the presence of the ethyl group at position 3, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-ethyl-1H-quinoline-2,5,8-trione |
InChI |
InChI=1S/C11H9NO3/c1-2-6-5-7-8(13)3-4-9(14)10(7)12-11(6)15/h3-5H,2H2,1H3,(H,12,15) |
InChI Key |
ZLKDKCWTGMUFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=O)C=CC2=O)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
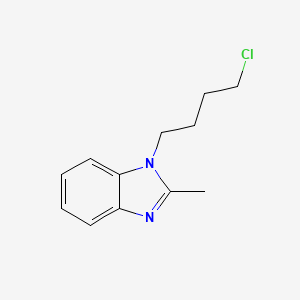
![7-[(4S)-4-Amino-3,3-dimethyl-1-piperidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid](/img/structure/B8354383.png)
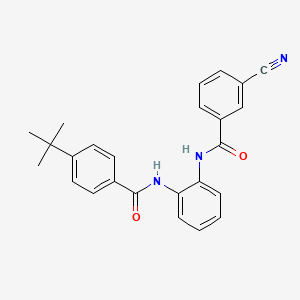


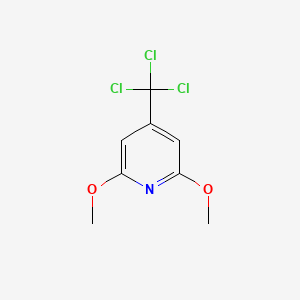

![8-Isopropoxy-2-methyl-[1,5]naphthyridine](/img/structure/B8354436.png)
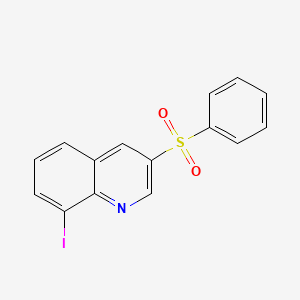
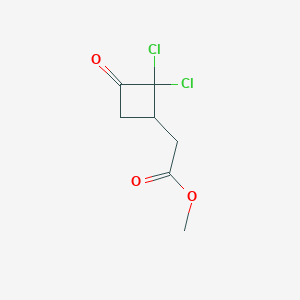

![1,6-Dichloropyrido[4,3-c]-1,6-naphthyridine](/img/structure/B8354470.png)
![2,3,4,5-Tetrahydro-1H-1,5-epoxybenzo[d]azepine oxalate](/img/structure/B8354476.png)
![3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B8354482.png)
